

The Pharmacodynamics of SOAT1 Inhibition by Nevanimibe: A Technical Guide

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Compound of Interest

Compound Name: Nevanimibe

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Introduction

Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA: cholesterol acyltransferase 1 (ACAT1), is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] Located in the endoplasmic reticulum, SOAT1 plays a significant role in maintaining cellular cholesterol homeostasis.[3][4] Dysregulation of SOAT1 activity has been implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and certain cancers.[5] **Nevanimibe** (formerly known as ATR-101) is a potent and selective small molecule inhibitor of SOAT1.[5][6] This technical guide provides an in-depth overview of the pharmacodynamics of SOAT1 inhibition by **Nevanimibe**, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action

Nevanimibe selectively inhibits the enzymatic activity of SOAT1, thereby blocking the conversion of intracellular free cholesterol and fatty acyl-CoA into cholesteryl esters.[6][7] This inhibition leads to an accumulation of free cholesterol within the cell.[7] In steroidogenic tissues like the adrenal cortex, the availability of free cholesterol is a rate-limiting step for the synthesis of steroid hormones. By reducing the pool of cholesteryl esters that can be hydrolyzed to provide free cholesterol for steroidogenesis, **Nevanimibe** effectively decreases the production of adrenal steroids, including androgens.[8]

Quantitative Pharmacodynamic Data

The inhibitory potency and clinical effects of **Nevanimibe** have been characterized in various studies. The following tables summarize the key quantitative findings.

Parameter	Value	Species/System	Reference
EC50 (SOAT1)	9 nM	Human	[6]
EC50 (SOAT2)	368 nM	Human	[6]
IC50 (in vitro)	0.23 ± 0.06 µM	Recombinant Human ACAT1	

Table 1: In Vitro Inhibitory Potency of **Nevanimibe**

Study Population	Nevanimibe Dose	Key Findings	Reference
Adults with classic Congenital Adrenal Hyperplasia (CAH)	125 mg to 1000 mg twice daily (dose-titration)	- Decreased 17-hydroxyprogesterone (17-OHP) levels within 2 weeks of treatment. [3] - 5 out of 9 subjects experienced 17-OHP decreases ranging from 27% to 72%. [2][4] - Failed to effectively suppress androstenedione levels. [8]	[2][3][4][8]
Adults with metastatic Adrenocortical Carcinoma (ACC)	1.6 mg/kg/day to 158.5 mg/kg/day (dose-escalation)	- Limited efficacy in advanced ACC at the doses tested. [9] - Drug-related adrenal insufficiency was observed in two patients, considered a pharmacologic effect. [9]	[6][9]

Table 2: Clinical Pharmacodynamic Effects of **Nevanimibe**

Experimental Protocols

In Vitro SOAT1 Activity Assay (Fluorescent Method)

This assay was utilized to determine the in vitro IC50 of **Nevanimibe** against recombinant human SOAT1.

Principle: The enzymatic activity of SOAT1 is measured by monitoring the release of the sulfhydryl group of coenzyme A (CoA) as a byproduct of the cholesterol esterification reaction. The released CoA reacts with a fluorogenic probe to produce a fluorescent signal.

Materials:

- Recombinant human SOAT1 enzyme
- Cholesterol
- Oleoyl-CoA
- **Nevanimibe** (or other inhibitors)
- Fluorescent probe for sulfhydryl groups (e.g., ThioGlo™)
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- Microplate reader with fluorescence detection capabilities (Excitation/Emission wavelengths specific to the probe)

Procedure:

- Prepare a reaction mixture containing the assay buffer, cholesterol, and the fluorescent probe in the wells of a microplate.
- Add varying concentrations of **Nevanimibe** or vehicle control to the wells.
- Initiate the reaction by adding a solution of oleoyl-CoA and the recombinant SOAT1 enzyme.
- Incubate the plate at a controlled temperature (e.g., 37°C).
- Monitor the increase in fluorescence over time using a microplate reader.
- Calculate the initial reaction rates from the linear portion of the fluorescence curves.
- Plot the reaction rates against the logarithm of the **Nevanimibe** concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Cholesterol Esterification Assay (Radiolabeling Method)

This assay measures the ability of a compound to inhibit cholesterol esterification within intact cells.

Principle: Cells are incubated with a radiolabeled precursor of cholesteryl esters, typically [^3H]oleic acid. The incorporation of the radiolabel into the cholesteryl ester pool is quantified as a measure of SOAT1 activity.

Materials:

- Cultured cells expressing SOAT1 (e.g., CHO cells, HepG2 cells)
- [^3H]oleic acid
- **Nevanimibe** (or other inhibitors)
- Cell culture medium
- Solvents for lipid extraction (e.g., hexane/isopropanol)
- Thin-layer chromatography (TLC) plates and developing solvent system
- Scintillation counter and scintillation fluid

Procedure:

- Plate cells in multi-well plates and allow them to adhere overnight.
- Pre-incubate the cells with varying concentrations of **Nevanimibe** or vehicle control for a defined period.
- Add [^3H]oleic acid complexed to bovine serum albumin (BSA) to the cell culture medium and incubate for a specific duration (e.g., 1-4 hours) to allow for uptake and incorporation into lipids.
- Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
- Lyse the cells and extract the total lipids using an appropriate solvent mixture.

- Separate the different lipid classes (including cholesteryl esters) from the total lipid extract using TLC.
- Scrape the portion of the TLC plate corresponding to cholesteryl esters into a scintillation vial.
- Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
- Normalize the results to the total protein content of the cell lysate.
- Calculate the percentage of inhibition of cholesterol esterification for each **Nevanimibe** concentration and determine the IC50.

Quantification of Steroid Hormones in Clinical Samples (LC-MS/MS Method)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple steroid hormones in biological matrices like serum or plasma.^[10]

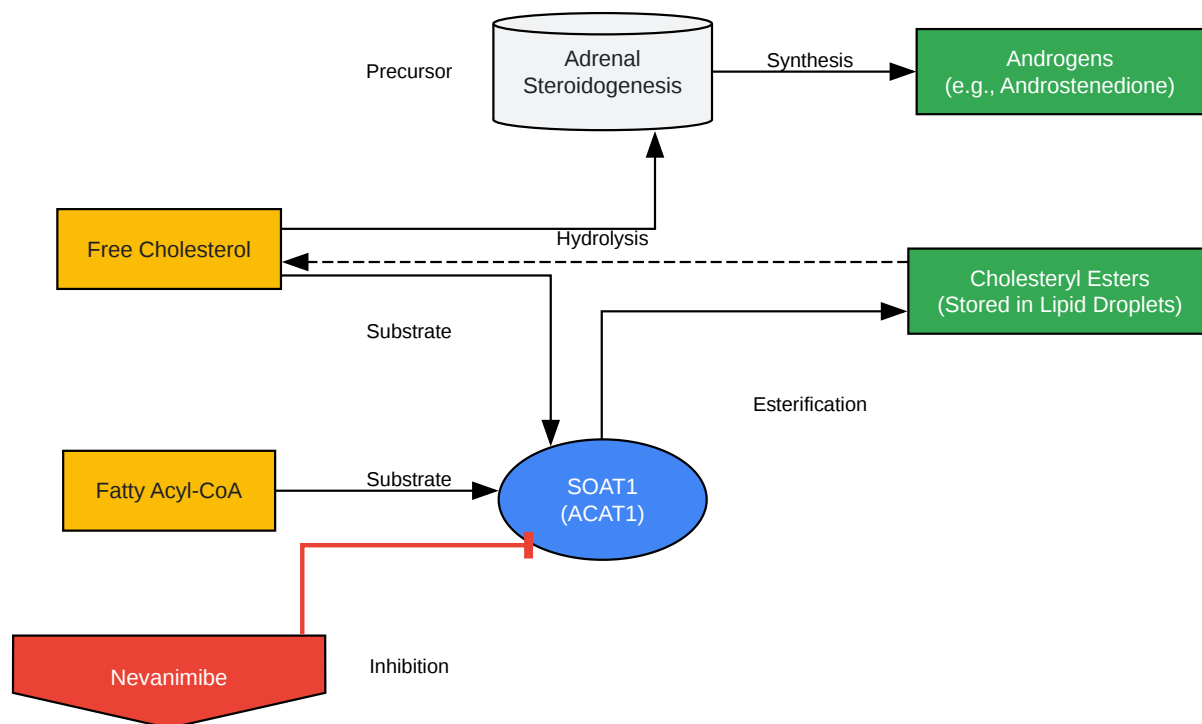
Principle: Steroid hormones are extracted from the biological sample, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

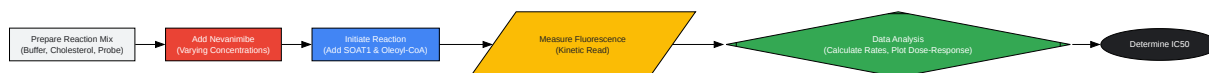
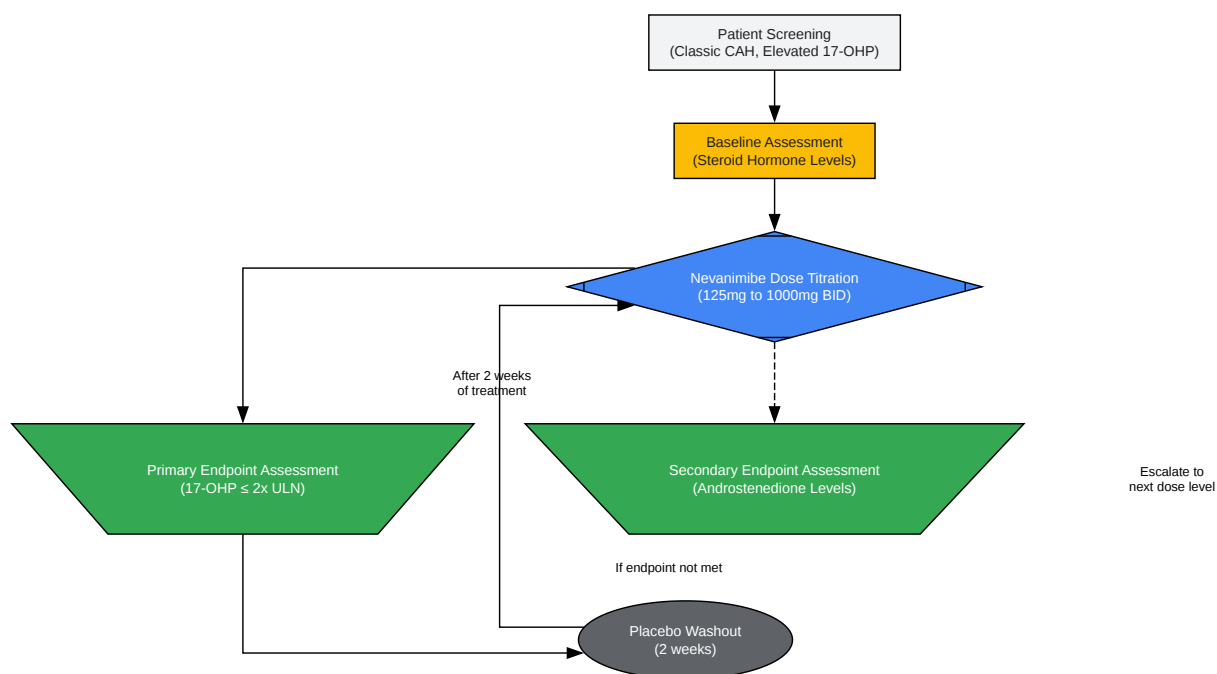
Procedure:

- Sample Preparation:
 - Spike the serum or plasma sample with a known amount of a stable isotope-labeled internal standard for each steroid to be measured.
 - Perform a liquid-liquid extraction or solid-phase extraction to isolate the steroids from the sample matrix.
 - Evaporate the solvent and reconstitute the dried extract in the mobile phase.
- LC-MS/MS Analysis:

- Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the different steroid hormones.
- The eluent from the LC column is introduced into the mass spectrometer.
- The steroids are ionized (e.g., by atmospheric pressure chemical ionization - APCI, or electrospray ionization - ESI).
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each steroid and its internal standard are monitored.
- Data Analysis:
 - Generate a standard curve for each steroid using known concentrations of analytical standards.
 - Calculate the concentration of each steroid in the clinical sample by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

Signaling Pathways and Experimental Workflows





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